molecular formula C13H12O2 B1329573 Ethyl 1-naphthoate CAS No. 3007-97-4

Ethyl 1-naphthoate

Cat. No.: B1329573
CAS No.: 3007-97-4
M. Wt: 200.23 g/mol
InChI Key: XCTLDQQOHIEUCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-naphthoate is typically synthesized through an esterification reaction between 1-naphthoic acid and ethanol under acidic conditions. The process involves the following steps :

  • 1-naphthoic acid and ethanol are reacted in the presence of an acid catalyst.
  • The mixture undergoes an esterification reaction.
  • The product is then purified through distillation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-naphthoate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-naphthoic acid.

    Reduction: Reduction reactions can convert it back to 1-naphthyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: 1-naphthoic acid.

    Reduction: 1-naphthyl alcohol.

    Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-naphthoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-naphthoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 1-naphthoic acid and ethanol. The hydrolysis reaction is catalyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This process is crucial in biological systems where esters are metabolized.

Comparison with Similar Compounds

    Methyl 1-naphthoate: Similar ester but with a methyl group instead of an ethyl group.

    Ethyl 2-naphthoate: An isomer with the ester group at the 2-position of the naphthalene ring.

    1-naphthyl acetate: An ester with an acetate group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific ester group positioning on the naphthalene ring, which influences its reactivity and applications. Its use in aromatic products and as a chemical intermediate highlights its versatility compared to its analogs .

Properties

IUPAC Name

ethyl naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTLDQQOHIEUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184144
Record name Ethyl 1-naphthoate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3007-97-4
Record name Ethyl 1-naphthalenecarboxylate
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Record name Ethyl 1-naphthoate
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Record name Ethyl 1-naphthoate
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Record name Ethyl 1-naphthoate
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Record name Ethyl 1-naphthoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Ethyl 1-naphthoate useful in studying polymer solutions?

A1: this compound exhibits excimer fluorescence, meaning it emits light at a different wavelength when excited fluorophores are in close proximity. This property makes it valuable for studying polymer solutions. Specifically, it acts as a probe to investigate preferential solvation [, ]. This phenomenon describes the tendency of a solute (this compound in this case) to be preferentially surrounded by one solvent component over another in a solvent mixture.

Q2: How does this compound help in understanding preferential solvation in polymer solutions?

A2: In studies using this compound, the ternary system typically consists of polystyrene, this compound, and cyclohexane. By analyzing the ratio of excimer to monomer fluorescence intensity (Iexc/Imon) of this compound, researchers can understand how the fluorophore distributes itself between the polymer-rich phase (inside the polystyrene coil) and the solvent-rich phase (outside the polystyrene coil) [, ]. A higher Iexc/Imon ratio indicates a higher concentration of this compound within the polymer coil, signifying preferential solvation of polystyrene by the fluorophore.

Q3: Beyond preferential solvation, what other information can be obtained from using this compound in polymer solution studies?

A3: The fluorescence behavior of this compound can also provide insights into the mobility of the fluorophore within the polymer solution. The Iexc/Imon ratio is not solely determined by preferential solvation but is also influenced by the mobility of this compound []. Reduced mobility within the polymer coil, due to the denser environment, can lower the Iexc/Imon ratio. By analyzing these factors, researchers can calculate parameters like the distribution coefficient (K), which quantifies the preferential solvation, and the mobility ratio (q) of the fluorophore between the two phases [].

Q4: Are there any specific structural features of this compound that contribute to its observed behavior?

A4: While the provided research focuses on the application of this compound as a probe, other studies [] indicate that the carbethoxy group in this compound might cause steric hindrance with the peri-hydrogen on the naphthalene ring. This steric interaction can impact the conjugation within the molecule and influence its absorption spectra in different solvents. This structural characteristic might indirectly influence its behavior in complex systems like polymer solutions, although further research is needed to confirm this.

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